1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a dichlorobenzyl group and a pyridinecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves the reaction of 2,4-dichlorobenzyl chloride with N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of phase transfer catalysis, which enhances the reaction rate and yield by facilitating the transfer of reactants between different phases. This method allows for the synthesis of this compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The dichlorobenzyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used to replace the chlorine atoms in the dichlorobenzyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzyl derivatives.
Scientific Research Applications
1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial or viral replication, leading to antimicrobial or antiviral effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(2,4-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide can be compared with other similar compounds, such as:
2,4-dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
2,4-dichlorobenzonitrile: Used as an intermediate in the synthesis of various chemicals.
Di-2,4-dichlorobenzyltin complexes: Studied for their anticancer activity.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-17-13(19)11-3-2-6-18(14(11)20)8-9-4-5-10(15)7-12(9)16/h2-7H,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBHVKSXCDVZOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CN(C1=O)CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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